molecular formula C40H42N2O5 B1198366 Pyrido[2,1-a][2]benzazepine-4-carboxylicacid,7-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxo-,diphenylmethyl ester, (4S,7S,12bR)- CAS No. 111581-91-0

Pyrido[2,1-a][2]benzazepine-4-carboxylicacid,7-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxo-,diphenylmethyl ester, (4S,7S,12bR)-

Cat. No.: B1198366
CAS No.: 111581-91-0
M. Wt: 630.8 g/mol
InChI Key: URWBECZAEJDEIE-SSXGUZIESA-N
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Description

Pyrido[2,1-a][2]benzazepine-4-carboxylicacid,7-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxo-,diphenylmethyl ester, (4S,7S,12bR)- is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an ethoxycarbonyl group, a phenylpropyl group, and a diphenylmethyl ester

Preparation Methods

The synthesis of Pyrido[2,1-a][2]benzazepine-4-carboxylicacid,7-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxo-,diphenylmethyl ester, (4S,7S,12bR)- involves several steps. The synthetic route typically starts with the preparation of the pyrido(2,1-a)(2)benzazepine core, followed by the introduction of the ethoxycarbonyl and phenylpropyl groups. The final step involves the esterification of the carboxylic acid group with diphenylmethyl alcohol. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pyrido[2,1-a][2]benzazepine-4-carboxylicacid,7-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxo-,diphenylmethyl ester, (4S,7S,12bR)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to Pyrido[2,1-a][2]benzazepine-4-carboxylicacid,7-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxo-,diphenylmethyl ester, (4S,7S,12bR)- include other pyrido(2,1-a)(2)benzazepine derivatives. These compounds share a similar core structure but differ in the functional groups attached. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

111581-91-0

Molecular Formula

C40H42N2O5

Molecular Weight

630.8 g/mol

IUPAC Name

benzhydryl (4S,7S,12bR)-7-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylate

InChI

InChI=1S/C40H42N2O5/c1-2-46-39(44)33(26-25-28-15-6-3-7-16-28)41-34-27-31-21-12-13-22-32(31)35-23-14-24-36(42(35)38(34)43)40(45)47-37(29-17-8-4-9-18-29)30-19-10-5-11-20-30/h3-13,15-22,33-37,41H,2,14,23-27H2,1H3/t33?,34-,35+,36-/m0/s1

InChI Key

URWBECZAEJDEIE-SSXGUZIESA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CC3=CC=CC=C3C4CCCC(N4C2=O)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6

Isomeric SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N[C@H]2CC3=CC=CC=C3[C@H]4CCC[C@H](N4C2=O)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CC3=CC=CC=C3C4CCCC(N4C2=O)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6

Synonyms

7-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1,2,3,4,6,7,12a,12b-octahydro-6-oxopyrido(2,1-a)(2)benzazepine-4-carboxylic acid diphenylmethyl ester
MDL 27467A
MDL-27,467A

Origin of Product

United States

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